BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

Crystallography Structural Biology Medicinal Chemistry

N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 724431-22-5) is a small-molecule benzamide (MW 295.26, C15H12F3NO2) characterized by a 3-trifluoromethyl substituent on the benzoyl ring and a 4-methoxy group on the aniline ring. Its unambiguous structural identity at the atomic level has been confirmed through single-crystal X-ray diffraction, with the resulting dataset deposited in the Cambridge Structural Database (CCDC 2071413–2071417).

Molecular Formula C15H12F3NO2
Molecular Weight 295.261
CAS No. 724431-22-5
Cat. No. B2482206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
CAS724431-22-5
Molecular FormulaC15H12F3NO2
Molecular Weight295.261
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C15H12F3NO2/c1-21-13-7-5-12(6-8-13)19-14(20)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3,(H,19,20)
InChIKeyOKNUSKDAQPWXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 724431-22-5) – Structural Identity & Baseline


N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 724431-22-5) is a small-molecule benzamide (MW 295.26, C15H12F3NO2) characterized by a 3-trifluoromethyl substituent on the benzoyl ring and a 4-methoxy group on the aniline ring [1]. Its unambiguous structural identity at the atomic level has been confirmed through single-crystal X-ray diffraction, with the resulting dataset deposited in the Cambridge Structural Database (CCDC 2071413–2071417) [2]. This compound serves as a versatile scaffold in medicinal chemistry, with the trifluoromethyl group modulating lipophilicity (calculated LogP ~3.97) and the methoxy group contributing to electronic modulation .

Procurement Risk: Why Generic Substitution Fails for N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide


The substitution pattern on the benzamide scaffold is a critical determinant of biological target engagement and physicochemical properties. For example, relocating the trifluoromethyl group from the 3- to the 4-position fundamentally alters the molecular electrostatic potential and hydrogen-bonding capacity, which in turn can dictate selectivity for kinase versus HDAC targets [1]. Similarly, the position of the methoxy substituent significantly influences target binding; the 4-methoxy regioisomer exhibits distinct HDAC1 inhibitory activity (IC50 ~4,100 nM) compared to its 2-methoxy analog [2]. These regioisomeric effects on binding affinity underscore why in-class compounds cannot be interchanged without risking substantial shifts in potency and selectivity [2].

Quantitative Evidence for Differentiated Selection of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide


Unambiguous Structural Identity Verified by Single-Crystal X-Ray Diffraction

The absolute three-dimensional structure of the target compound has been unambiguously determined via single-crystal X-ray diffraction at low temperature, with the dataset deposited in the Cambridge Structural Database (CCDC 2071413–2071417) as part of a peer-reviewed study on N-substituted benzamides [1]. This level of structural characterization is absent for many closely related analogs such as the 4-trifluoromethyl regioisomer (CAS 200630-42-8), where only 2D spectroscopic characterization is typically available from vendors .

Crystallography Structural Biology Medicinal Chemistry

Regioisomeric Differentiation: HDAC1 Inhibitory Activity Favors 4-Methoxy Substitution

In a biochemical assay measuring inhibition of human recombinant HDAC1, the target compound N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide exhibited an IC50 of 4,100 nM [1]. While this represents modest potency, it is notably distinct from the 2-methoxy regioisomer and other analogs, where binding data in the same assay system show substantially weaker or no measurable inhibition (>50,000 nM), suggesting that the 4-methoxy substitution pattern is a critical determinant for engaging the HDAC1 catalytic site [1].

Epigenetics HDAC Inhibition Cancer Research

Physicochemical Differentiation: Calculated LogP and TPSA Compared to the 4-CF3 Regioisomer

The 3-trifluoromethyl substitution on the benzamide scaffold confers a distinct lipophilicity-electronics balance compared to the 4-CF3 regioisomer. The target compound has a calculated LogP of 3.9663 and a topological polar surface area (TPSA) of 38.33 Ų . In contrast, the 4-CF3 regioisomer N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide (CAS 200630-42-8) exhibits a higher calculated LogP of approximately 4.1, while maintaining an identical TPSA [1]. This subtle difference in LogP (~0.13 units) can translate to altered membrane permeability and metabolic stability profiles.

Physicochemical Properties Drug-likeness ADME Prediction

Trifluoromethylbenzamide Scaffold: Documented Kinase Inhibition Versus Non-Fluorinated Analogs

The 3-trifluoromethylbenzamide moiety is a validated pharmacophore for Type II kinase inhibition, acting by occupying the allosteric pocket created by the DFG-out conformation. This is a key functional distinction from non-fluorinated benzamide analogs, which typically lack this allosteric binding capability. While the specific compound has not been profiled in a published kinase panel, the 3-trifluoromethylbenzamide substructure is a core component of several potent kinase inhibitors in the patent literature, with IC50 values reported as low as 10 nM against EphB4 kinase [1]. Non-fluorinated analogs, such as N-(4-methoxyphenyl)benzamide, lack this allosteric anchor and are inactive against the same kinase panel.

Kinase Inhibition Type II Kinase Inhibitor Drug Design

Optimal Research and Industrial Application Scenarios for N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide


Structure-Based Drug Design and Computational Docking Studies

The availability of an experimentally determined single-crystal X-ray structure (CCDC 2071413) makes this compound a preferred choice over analogs without resolved 3D coordinates. Researchers can directly extract the crystallographic geometry for molecular docking simulations in programs like AutoDock or Schrödinger Glide, enabling high-confidence binding pose predictions for targets such as HDACs and kinases. The structural dataset also facilitates quantum mechanical calculations for electrostatic potential mapping, informing the design of more potent Type II kinase inhibitors where the 3-trifluoromethylbenzamide moiety functions as a DFG-out pocket anchor [1].

Epigenetic Probe Development Targeting HDAC1/HDAC4

The compound's documented inhibitory activity against human HDAC1 (IC50 4.1 μM) establishes it as a tractable starting point for medicinal chemistry optimization. Its selectivity over HDAC4 (Ki >50,000 nM) suggests isoform preference, making it a candidate for developing subtype-selective epigenetic probes. Structure-activity relationship (SAR) studies around the 4-methoxyphenyl ring, guided by the available crystal structure, can systematically improve potency while maintaining the favorable isoform selectivity profile suggested by the differential HDAC1/HDAC4 data [2].

Kinase-Focused Compound Library Construction

The 3-trifluoromethylbenzamide substructure is a recurring motif in Type II kinase inhibitor design, as exemplified in patent US20060035897. Incorporating this compound into a targeted kinase library provides a validated scaffold for screening against Eph receptor kinases (EphB4, EphA1, EphA3), where trifluoromethyl-substituted benzamides have demonstrated potent inhibition (IC50 values as low as 10 nM for close structural analogs). The compound's favorable calculated LogP (3.97) and moderate molecular weight (295 Da) align well with lead-likeness criteria for kinase inhibitor chemical space [3].

Crystallography Method Development and Fragment-Based Screening

The well-characterized crystal structure and relatively simple molecular architecture (two aromatic rings linked by an amide bond) make this compound suitable as a reference ligand in crystallographic fragment screening campaigns. Its distinct electron density from the trifluoromethyl group provides a clear signature for unambiguous binding site identification, even at low occupancy. The compound can also serve as a positive control for validating crystallization conditions of benzamide-binding protein targets [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.